Superior Calculated Lipophilicity for CNS Drug Design
For central nervous system (CNS) drug candidates, optimal lipophilicity is crucial for blood-brain barrier penetration. [1-(Chloromethyl)cyclobutyl]methanol (XLogP3-AA = 1.3) [1] is positioned more favorably than the less lipophilic cyclobutanemethanol (XLogP3 = ~0.3) [2] and is significantly more balanced than a hypothetical analog where the chlorine is replaced with a larger, more lipophilic group like bromine. While the bromo analog would be more reactive, its higher lipophilicity could reduce aqueous solubility and increase the risk of off-target binding [3].
| Evidence Dimension | Calculated Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Cyclobutanemethanol: XLogP3 = ~0.3 |
| Quantified Difference | Δ = +1.0 log unit |
| Conditions | Computed property (PubChem XLogP3 algorithm) |
Why This Matters
This property guides the selection of building blocks for CNS-penetrant compounds, with [1-(Chloromethyl)cyclobutyl]methanol offering a more balanced profile than its simpler analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 55303019, [1-(Chloromethyl)cyclobutyl]methanol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/55303019. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 3353, Cyclobutanemethanol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3353. View Source
- [3] van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. doi: 10.1002/cmdc.202200020. View Source
